(3,5-Dimethylpyridin-4-yl)methanol
Overview
Description
“(3,5-Dimethylpyridin-4-yl)methanol” is a chemical compound with the molecular formula C8H11NO and a molecular weight of 137.18 . It is a white to yellow solid at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted at the 3rd and 5th positions with methyl groups and at the 4th position with a methanol group .Physical and Chemical Properties Analysis
“this compound” is a white to yellow solid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not specified in the available information.Scientific Research Applications
Enantioselective Michael Addition
- Bis-(3,5-dimethylphenyl)((S)-pyrrolidin-2-yl)methanol, derived from (3,5-Dimethylpyridin-4-yl)methanol, was found efficient as a bifunctional organocatalyst for the enantioselective Michael addition of malonate esters to nitroolefins (Lattanzi, 2006).
Synthesis of Dimethyl Sulfomycinamate
- A synthesis method involving a pyridine synthesis for dimethyl sulfomycinamate was developed, demonstrating the utility of this compound in the process (Bagley et al., 2005).
Synthesis of Pyridinium Salts for Nonlinear Optics
- Thienyl-substituted pyridinium salts, synthesized using this compound, were studied for their nonlinear optical properties, indicating potential applications in optical technologies (Li et al., 2012).
Catalytic Applications in Ethylene Oligomerization
- Nickel complexes involving this compound derivatives were synthesized and applied in the catalytic oligomerization of ethylene, showing promise in industrial chemical processes (Kermagoret & Braunstein, 2008).
Studies on Intermolecular Interactions
- Research on mixtures containing this compound derivatives with different solvents provided insights into intermolecular interactions, crucial for understanding solvent effects in chemical reactions (Marczak et al., 2005).
Synthesis of α-Hydroxy Esters
- A study explored the use of a compound derived from this compound for the asymmetric synthesis of α-hydroxy esters, indicating its potential in organic synthesis (Jung et al., 2000).
Calorimetric Investigations
- Investigations into the heat of dilution of alcohols in pyridine derivatives, including those related to this compound, provided critical insights into thermodynamics of these systems (Marczak et al., 2004).
Safety and Hazards
Mechanism of Action
Target of Action
Related compounds have been found to activate amp-activated protein kinase (ampk) . AMPK is a key regulator of cellular energy homeostasis and plays a crucial role in the response to metabolic stress .
Mode of Action
It’s worth noting that ampk activators, like some related compounds, can inhibit cell growth, particularly in human breast cancer cell lines . This suggests that (3,5-Dimethylpyridin-4-yl)methanol may interact with its targets to alter cellular processes and inhibit growth .
Biochemical Pathways
These include the mTOR pathway, which is involved in cell growth and autophagy, and the fatty acid synthesis pathway, which is crucial for energy storage .
Pharmacokinetics
Related compounds have been noted for their good aqueous solubility , which can influence bioavailability and distribution.
Result of Action
Related compounds have shown selective cell growth inhibitory activity against human breast cancer cell lines . This suggests that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes and proteins
Cellular Effects
It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that this compound can exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound can have long-term effects on cellular function in in vitro or in vivo studies .
Metabolic Pathways
It is known that this compound can interact with various enzymes or cofactors .
Transport and Distribution
It is known that this compound can interact with various transporters or binding proteins .
Subcellular Localization
It is known that this compound can be directed to specific compartments or organelles .
Properties
IUPAC Name |
(3,5-dimethylpyridin-4-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-3-9-4-7(2)8(6)5-10/h3-4,10H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZHUEIGUEWFQCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=C1CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70627405 | |
Record name | (3,5-Dimethylpyridin-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70627405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
201286-63-7 | |
Record name | (3,5-Dimethylpyridin-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70627405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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